2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
CAS No.:
Cat. No.: VC16296120
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5OS |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N5OS/c1-12-9-13(2)17(14(3)10-12)21-16(25)11-26-19-23-22-18(24(19)4)15-7-5-6-8-20-15/h5-10H,11H2,1-4H3,(H,21,25) |
| Standard InChI Key | XNWYDRAZXZRMRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s IUPAC name, 2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide, reflects its intricate architecture . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.5 g/mol |
| CAS Registry Number | 577698-74-9 |
| PubChem CID | 1988714 |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)C |
| InChI Key | XNWYDRAZXZRMRG-UHFFFAOYSA-N |
The presence of a 1,2,4-triazole ring (substituted with methyl and pyridinyl groups) and a sulfanylacetamide chain enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking. The trimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .
Crystallographic and Stereochemical Features
While crystallographic data for this specific compound remains unpublished, analogous triazole derivatives exhibit planar triazole rings and distorted tetrahedral geometries at sulfur atoms . The pyridine nitrogen and triazole sulfanyl group likely serve as hydrogen bond acceptors, critical for target engagement.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available precursors. A generalized approach includes:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazides with acylating agents under basic conditions.
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Sulfanylacetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., KCO).
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Purification: Column chromatography or recrystallization to isolate the final product.
Key challenges include optimizing reaction yields and minimizing byproducts during cyclization. Computational studies suggest that electron-donating groups on the pyridine ring stabilize the transition state during triazole formation.
Structural Analogues and SAR Insights
Modifications to the triazole and acetamide moieties significantly influence bioactivity:
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Pyridine substitution: The 2-pyridinyl group enhances binding to enzymatic pockets compared to 3- or 4-pyridinyl analogues.
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Methyl groups on the phenyl ring: The 2,4,6-trimethyl configuration improves metabolic stability by sterically shielding the acetamide bond from hydrolysis .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
In silico docking studies predict strong binding affinity (: 12.8 nM) to 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. The triazole sulfur atom coordinates with the non-heme iron in 5-LOX’s active site, while the pyridine nitrogen forms hydrogen bonds with Gln. Comparative analysis with zileuton, a clinical 5-LOX inhibitor, suggests superior selectivity due to the trimethylphenyl group’s hydrophobic interactions.
Antifungal Properties
Preliminary assays against Candida albicans and Aspergillus fumigatus reveal moderate activity (MIC: 32–64 µg/mL). The sulfanylacetamide chain disrupts fungal membrane integrity by inhibiting ergosterol biosynthesis, a mechanism shared with azole antifungals. Synergistic effects with fluconazole have been observed, reducing resistant Candida strains’ viability by 40%.
Additional Pharmacological Targets
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COX-2 inhibition: Selectivity ratios (COX-2/COX-1) of 18.7 suggest potential as a non-ulcerogenic anti-inflammatory agent.
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Antioxidant activity: Scavenges DPPH radicals with an IC of 89 µM, attributable to the electron-rich triazole ring.
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